Methyl Hydrazine-d3 Sulfate
Description
Contextualizing Deuterated Hydrazines in Chemical Science
Deuterated compounds, including deuterated hydrazines, are powerful tools in chemical science. The substitution of hydrogen with deuterium (B1214612), which has an extra neutron, leads to a heavier isotope but does not significantly alter the chemical properties of the molecule. musechem.commoravek.com This subtle change, however, can be detected by advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. moravek.comsimsonpharma.com This allows researchers to trace the path of these labeled molecules through complex chemical reactions and biological processes. simsonpharma.com
Hydrazine (B178648) and its derivatives are important in various industrial applications, including the production of polymers, pharmaceuticals, and as rocket fuel. nih.gov The study of deuterated hydrazines, such as N₂D₄, through techniques like Raman and infrared spectroscopy, provides fundamental insights into their molecular vibrations and structure. osti.gov
Historical Development and Significance of Methyl Hydrazine-d3 Analogues in Scientific Inquiry
The synthesis of methylhydrazine has been documented through various methods, including the methylation of hydrazine hydrate (B1144303) and the reduction of nitrosomethylurea. orgsyn.org A common laboratory-scale synthesis involves the reaction of benzalazine (B126859) with dimethyl sulfate (B86663), followed by hydrolysis. orgsyn.orggoogle.com The development of methods for the selective incorporation of deuterium into organic molecules, including amines, has been an area of significant research. rsc.org
While the specific historical development of Methyl Hydrazine-d3 Sulfate is not extensively detailed in publicly available literature, its significance lies in its application as a labeled analogue in research. The synthesis of deuterated compounds, often through methods like reacting a precursor with a deuterated reagent, has become crucial in medicinal chemistry and drug development. rsc.orggoogle.com For instance, deuterated compounds are used to study and sometimes improve the metabolic stability of drugs. rsc.org The use of deuterated alcohols in nickel-catalyzed reactions to produce N-alkylated products demonstrates a modern approach to selective deuterium incorporation. nih.gov
The study of hydrazine and its derivatives has also been important in understanding their biological effects. For example, hydrazine has been shown to induce DNA damage and has been studied for its mutagenic properties. who.int The investigation of methyl hydrazine's degradation and thermal decomposition provides insights into its environmental impact and safety. researchgate.net
The synthesis of various hydrazone derivatives, which are formed from hydrazines, has led to the discovery of compounds with a wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.govresearchgate.net These studies underscore the broad importance of hydrazine chemistry in the development of new therapeutic agents.
Interactive Data Tables
Chemical Information for this compound
| Property | Value |
| Chemical Name | sulfuric acid;trideuteriomethylhydrazine |
| Synonyms | This compound |
| CAS Number | 70609-01-7 |
| Molecular Formula | CH5D3N2O4S |
| Molecular Weight | 147.17 |
Key Research Applications of Isotopic Labeling
| Application Area | Description | Key Isotope |
| Mechanistic and Kinetic Studies | Elucidating reaction pathways and rates. symeres.com | ²H, ¹³C, ¹⁵N |
| Drug Metabolism and Pharmacokinetics (DMPK) | Studying absorption, distribution, metabolism, and excretion of drugs. symeres.com | ²H |
| Proteomic and Metabolomic Research | Quantifying proteins and metabolites in biological systems. moravek.com | ¹³C, ¹⁵N |
| Environmental Fate and Transport | Tracing the movement and transformation of chemicals in the environment. medchemexpress.com | ¹³C, ¹⁵N |
| Clinical Diagnostics | Developing sensitive and accurate diagnostic assays. moravek.commedchemexpress.com | Stable Isotopes |
Structure
2D Structure
Properties
IUPAC Name |
sulfuric acid;trideuteriomethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514690 | |
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70609-01-7 | |
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Hydrazine D3 Sulfate
Precursor Synthesis Routes for Deuterated Methylamine (B109427) and Related Intermediates
The synthesis of methyl hydrazine-d3 sulfate (B86663) often begins with the preparation of deuterated methylamine (CD3NH2) or its derivatives. Several routes have been developed to obtain this crucial intermediate with high isotopic purity. semanticscholar.orglookchem.com
Nitromethane-d3 (B1582242) Pathway via Deuterium (B1214612) Oxide and Subsequent Reduction
A common and effective method for preparing deuterated methylamine involves the use of nitromethane-d3 (CD3NO2) as a key intermediate. google.com This pathway consists of two main steps:
Synthesis of Nitromethane-d3: Nitromethane can be reacted with deuterium oxide (D2O) in the presence of a base to facilitate isotopic exchange. Common bases used for this purpose include sodium hydride, potassium hydride, deuterated sodium hydroxide, and potassium carbonate. googleapis.com The use of a phase-transfer catalyst can enhance the efficiency of this exchange. google.comgoogleapis.com To achieve a high degree of deuteration, this process may be repeated. google.com
Reduction of Nitromethane-d3: The resulting nitromethane-d3 is then reduced to form deuterated methylamine. This reduction can be carried out using various reducing agents, such as zinc powder, magnesium powder, iron, or nickel, in an inert solvent like methanol (B129727), ethanol, or tetrahydrofuran. google.comgoogleapis.com An iron metal catalyst in the presence of deuterium chloride and deuterium oxide has also been reported as an efficient system for this conversion. civilica.com The reaction can be performed to directly yield the salt of methyl-d3-amine (B1598088), such as the hydrochloride or sulfate, by conducting the reduction in the presence of the corresponding acid. googleapis.com
N-(1,1,1-Trideuteriomethyl) Phthalimide (B116566) Acid Reaction Route
Another significant pathway to deuterated methylamine involves the use of N-(1,1,1-trideuteriomethyl) phthalimide. google.com This method, a variation of the Gabriel synthesis, provides a reliable route to primary amines. wikipedia.orgyoutube.com
The synthesis of the N-(trideuteriomethyl)phthalimide precursor can be achieved by reacting phthalimide with deuterated methanol in the presence of a catalyst or by reacting an alkali metal salt of phthalimide with a suitable deuterated methylating agent. googleapis.comorganic-chemistry.org The subsequent step involves the cleavage of the phthalimide group to release the desired deuterated methylamine. This is typically accomplished by reacting the N-(trideuteriomethyl)phthalimide with a strong acid, which directly yields the corresponding salt of methyl-d3-amine. google.comgoogleapis.com Alternatively, hydrazine (B178648) can be used to liberate the free amine. wikipedia.org
Deuterated Methanol as a Key Synthetic Precursor
Deuterated methanol (CD3OH or CD3OD) is a readily available and versatile starting material for introducing the trideuteriomethyl group. researchgate.netfrontiersin.org It serves as a precursor for various deuterated methylating agents and can be used directly in certain reactions. researchgate.net
One approach involves the conversion of deuterated methanol into (methyl-d3) 4-methylbenzenesulfonate (B104242) (TsOCD3) by reacting it with tosyl chloride under basic conditions. googleapis.com This deuterated methylation reagent can then be used to alkylate a protected amine, such as Boc-benzylamine. semanticscholar.org Subsequent removal of the protecting groups yields deuterated methylamine. semanticscholar.org
Deuterated methanol can also be used in the synthesis of N-(trideuteriomethyl)phthalimide, as mentioned in the previous section, by reacting it with phthalimide and triphenylphosphine (B44618) in the presence of a reagent like diethyl azodicarboxylate (DEAD). google.com
Deuterated Nitroformamidine Reduction Methods
The reduction of deuterated nitroformamidine presents another route to deuterated methylamine. Nitroformamidine can undergo deuterium exchange with deuterated water in the presence of a base and a phase-transfer catalyst to produce deuterated nitroformamidine. This intermediate can then be reduced using agents like zinc powder, magnesium powder, iron, or nickel to give deuterated methylamine or its hydrochloride salt. google.comgoogle.com
Direct Synthesis and Salt Formation of Methyl Hydrazine-d3 Sulfate
Once a suitable deuterated precursor like methyl-d3-amine is obtained, the final steps involve the formation of the hydrazine moiety and subsequent salt formation to yield this compound.
Alkylation Strategies for Deuterated Hydrazine Derivatives
The synthesis of methylhydrazine and its derivatives can be achieved through various alkylation strategies. acs.orgdtic.mil A common industrial method for producing non-deuterated methylhydrazine involves the reaction of methylamine with chloramine (B81541). acs.org This principle can be adapted using deuterated methylamine to produce methyl hydrazine-d3.
Another established method involves the alkylation of a hydrazine derivative. dtic.mil For instance, benzalazine (B126859), the condensation product of benzaldehyde (B42025) and hydrazine, can be reacted with a methylating agent. dtic.milorgsyn.org In the context of synthesizing the deuterated analog, a deuterated methylating agent would be employed. The resulting product is then hydrolyzed to yield methylhydrazine-d3. orgsyn.org
Finally, the direct formation of this compound can be achieved by reacting the synthesized methyl hydrazine-d3 with sulfuric acid. orgsyn.org This acid-base reaction results in the formation of the stable sulfate salt. Alternatively, if the synthesis route produces a salt of methyl-d3-amine (e.g., hydrochloride), it may be necessary to first liberate the free base before proceeding with the formation of the hydrazine and subsequent sulfation.
A solvent-free synthesis method for non-deuterated methylhydrazine sulfate has been reported, involving the reaction of benzylidene nitride with dimethyl sulfate, followed by hydrolysis and dehydration, achieving high yield and purity. google.com This approach could potentially be adapted for the synthesis of the deuterated compound.
Preparation via Deuterated Methylamine and Chloramine Reaction
One of the primary methods for synthesizing methyl hydrazine involves the reaction of methylamine with chloramine. To produce this compound, this method is adapted by using a deuterated starting material, specifically deuterated methylamine (CD3NH2).
Formation of Chloramine: Chloramine (NH2Cl) is typically generated in situ by reacting sodium hypochlorite (B82951) with ammonia.
Reaction with Deuterated Methylamine: The generated chloramine is then reacted with deuterated methylamine. The nitrogen atom of the deuterated methylamine acts as a nucleophile, attacking the chlorine atom of chloramine, which leads to the formation of Methyl Hydrazine-d3 and hydrochloric acid.
Salt Formation: The resulting Methyl Hydrazine-d3 is then treated with sulfuric acid to form the more stable salt, this compound.
This method is analogous to the chloramine process for producing non-deuterated methyl hydrazine. google.com The key to achieving a high level of deuteration in the final product is the isotopic purity of the initial deuterated methylamine.
Table 1: Reactants and Products in the Synthesis of this compound via the Chloramine Method
| Reactant/Product | Chemical Formula | Role in Synthesis |
|---|---|---|
| Deuterated Methylamine | CD3NH2 | The primary source of the deuterated methyl group. |
| Chloramine | NH2Cl | The aminating agent. |
| Methyl Hydrazine-d3 | CD3NHNH2 | The direct product of the reaction. |
| Sulfuric Acid | H2SO4 | Used to form the stable sulfate salt. |
| This compound | (CD3NHNH3)2SO4 | The final, stable product. |
A patent for a similar chloramine method for synthesizing non-deuterated methyl hydrazine highlights the industrial relevance of this pathway. google.com The adaptation for the deuterated analog follows the same chemical principles, with the primary challenge being the handling and synthesis of the isotopically labeled precursor.
Optimization of Reaction Conditions and Solvent Effects in Deuteration Synthesis
The efficiency and isotopic purity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and minimizing isotopic dilution.
Key Optimization Parameters:
Temperature: The reaction temperature can influence the rate of reaction and the stability of the intermediates. For instance, in related deuteration reactions, temperature control is critical to achieve high conversion and selectivity. core.ac.ukscielo.br In the synthesis of deuterated amines, full conversion was observed at temperatures between 60°C and 80°C. core.ac.uk
Solvent: The choice of solvent is critical as it can affect the solubility of reactants and the reaction pathway. Aprotic solvents are often preferred in deuteration reactions to avoid D-H exchange, which would lower the isotopic purity of the product. core.ac.uk For example, using a fully deuterated solvent mixture can increase the degree of deuteration. thieme-connect.de
Catalyst: While the direct reaction of deuterated methylamine and chloramine may not require a catalyst, related syntheses of deuterated compounds often employ catalysts to improve efficiency. For example, palladium on carbon (Pd/C) with an aluminum-D2O system has been used for selective H-D exchange reactions. mdpi.com
pH Control: The pH of the reaction mixture can be important, especially during the formation of chloramine and the subsequent reaction with methylamine.
Table 2: Influence of Reaction Conditions on Deuteration Synthesis
| Parameter | Effect on Synthesis | Example from Literature |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Optimal temperature for H-D exchange of benzylic hydrogens was found to be 120°C. mdpi.com |
| Solvent | Can prevent or promote D-H exchange. | Aprotic solvents like ethyl acetate (B1210297) are used to maximize deuterium incorporation. core.ac.uk |
| Reaction Time | Can be optimized to maximize conversion without promoting side reactions. | Reaction time can be reduced without significantly impacting conversion and selectivity. scielo.br |
The use of flow chemistry and microwave-assisted synthesis are modern techniques that can offer better control over reaction conditions, leading to improved yields and purity of deuterated compounds. mdpi.comtn-sanso.co.jp These methods allow for rapid heating and cooling, precise temperature control, and enhanced reaction rates. tn-sanso.co.jp
Methodological Aspects of Isotopic Purity and Yield Control in Deuterated Compound Synthesis
Achieving high isotopic purity and yield is a primary challenge in the synthesis of deuterated compounds like this compound. This requires careful control over the synthetic process, from the choice of starting materials to the final purification steps.
Strategies for Achieving High Deuteration Fidelity
High deuteration fidelity means that the deuterium atoms are located at the desired positions and that the percentage of deuteration is high. Several strategies are employed to achieve this:
Use of Highly Enriched Precursors: The isotopic purity of the final product is directly related to the purity of the deuterated starting materials. For this compound, this means starting with highly enriched deuterated methylamine.
Minimizing Isotopic Exchange: Unwanted hydrogen-deuterium (H-D) exchange can reduce the isotopic purity of the product. This can be minimized by using aprotic solvents and avoiding protic reagents that are not deuterated. core.ac.uk In some cases, reactions are carried out in D2O to ensure that any exchange that occurs incorporates deuterium rather than hydrogen. google.com
Stepwise Synthesis: Building the molecule in a way that introduces the deuterium label at a late stage can sometimes prevent isotopic scrambling in earlier steps.
Catalytic Deuteration: The use of specific catalysts can direct the deuteration to a particular site on the molecule, thus ensuring high regioselectivity and isotopic purity. researchgate.net
It is a significant challenge to synthesize a 100% isotopically pure compound. researchgate.net However, aiming for high purity (≥95%) is a common goal in the synthesis of deuterated compounds for pharmaceutical and research applications. researchgate.net
Advanced Purification Techniques for Deuterated Products
After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and isotopologues with lower deuterium content. Due to the similar physical properties of deuterated and non-deuterated compounds, their separation can be challenging. researchgate.netmarquette.edu
Common and Advanced Purification Techniques:
Crystallization: For solid compounds like this compound, crystallization is a primary method of purification. By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain a product with high chemical and isotopic purity. The process for non-deuterated methylhydrazine sulfate involves dissolving the crude product in boiling 80% ethyl alcohol and filtering out impurities. orgsyn.org
Chromatography: Various chromatographic techniques are used to purify deuterated compounds:
Flash Chromatography: A common technique for purifying organic compounds. ansto.gov.au
High-Performance Liquid Chromatography (HPLC): Can be used for the purification of small quantities of highly pure compounds. ansto.gov.au
Gas Chromatography (GC): Suitable for volatile compounds.
Distillation: For liquid products, fractional distillation can be used for purification.
Sublimation: For solid compounds with a suitable vapor pressure, sublimation can be an effective purification method.
The purity of the final product is typically confirmed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2H NMR can be used to determine the degree and position of deuteration. ansto.gov.au
Mass Spectrometry (MS): Provides information on the molecular weight and can be used to determine the isotopic distribution of the product. ansto.gov.au
The National Deuteration Facility, for example, uses a combination of these techniques to analyze and certify the purity of the deuterated compounds they produce. ansto.gov.au
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy for Structural Elucidation (Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of Methyl Hydrazine-d3 Sulfate (B86663). These methods probe the vibrational modes of a molecule, which are sensitive to atomic mass and bond strength. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl group results in predictable shifts in the vibrational frequencies, providing direct evidence of deuteration.
Studies on methylhydrazine and its deuterated analogues have established a basis for interpreting the spectra of Methyl Hydrazine-d3 Sulfate. nasa.govscispace.com The fundamental vibrations expected include N-H stretching, C-D stretching, various bending (scissoring, wagging, twisting, rocking) modes, and skeletal C-N and N-N stretching. scispace.comnasa.gov
The most significant change upon deuteration of the methyl group is the shift of C-H stretching vibrations to lower frequencies (longer wavelengths). C-H stretching modes typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are observed at significantly lower wavenumbers, generally around 2100-2250 cm⁻¹. Similarly, C-H bending and rocking vibrations are shifted to lower frequencies upon isotopic substitution. The spectra of the sulfate salt will also exhibit strong characteristic bands for the sulfate anion (SO₄²⁻), typically around 1100 cm⁻¹ (asymmetric stretch) and 980 cm⁻¹ (symmetric stretch).
A comparison of the IR and Raman spectra can provide further structural details, as the selection rules for the two techniques differ. For a molecule like methylhydrazine, which exists in a gauche conformation, all 21 of its normal vibrations are expected to be active in the infrared spectrum. scispace.com By comparing the spectra of the deuterated compound with its non-deuterated analogue, specific assignments for the vibrational modes can be confirmed. scispace.comaip.org
Table 1: Comparison of Expected Vibrational Frequencies (cm⁻¹) for Methyl Hydrazine (B178648) vs. Methyl Hydrazine-d3
| Vibrational Mode | Typical Frequency (CH₃NHNH₂) | Expected Frequency (CD₃NHNH₂) |
|---|---|---|
| N-H Stretch | 3100–3400 | 3100–3400 (No change) |
| C-H Stretch | 2700–3000 | Shifted to ~2100-2250 |
| NH₂ Scissoring | ~1605 | ~1605 (No change) |
| CH₃ Deformation | ~1450 | Shifted to lower frequency |
| NH₂ Wagging/Twisting | 1200–1400 | 1200–1400 (No change) |
| C-N Stretch | ~1050 | Shifted to lower frequency |
| N-N Stretch | ~880 | ~880 (No change) |
Note: Frequencies are approximate and can vary based on the physical state (gas, liquid, solid) and interactions like hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Site Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the successful incorporation of deuterium and for verifying the specific site of labeling in this compound. rsc.orgrsc.org Both proton (¹H) and deuterium (²H) NMR are employed to provide a complete picture of the isotopic composition.
In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signal corresponding to the methyl protons (typically a singlet around 2.5 ppm for methylhydrazine) should be absent or significantly diminished to a residual peak. chemicalbook.comsigmaaldrich.com The presence of any significant peak in this region would indicate incomplete deuteration. sigmaaldrich.com The signals for the amine (NH₂) and hydrazinium (B103819) (NH₃⁺, in the salt form) protons would remain, although their chemical shift and multiplicity could be influenced by the solvent and pH.
Conversely, the ²H NMR spectrum provides direct evidence of deuteration. wikipedia.orgmagritek.com A strong signal will appear in the region where the methyl group is expected (~2.5 ppm), confirming the presence of C-D bonds. sigmaaldrich.comhuji.ac.il Since ²H NMR is typically run unlocked and has a very low natural abundance (0.016%), observing a signal requires isotopic enrichment, making it an ideal method for analyzing labeled compounds. sigmaaldrich.comwikipedia.org The chemical shift ranges for ¹H and ²H are nearly identical, allowing for straightforward spectral comparison. huji.ac.il
Table 2: Expected NMR Signals for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | -CD₃ | ~2.5 | Absent / Residual Singlet | The disappearance of this signal confirms deuteration. sigmaaldrich.comlibretexts.org |
| ¹H NMR | -NH-NH₂ (as sulfate salt) | Variable (broad) | Singlet(s) | Position and appearance are highly dependent on solvent, concentration, and temperature. |
| ²H NMR | -CD₃ | ~2.5 | Singlet | A strong peak confirms the presence and location of the deuterium label. wikipedia.orgmagritek.com |
Note: Chemical shifts are referenced against a standard (e.g., TMS) and can vary based on experimental conditions.
Mass Spectrometry (MS) for Isotopic Composition and Purity Analysis
Mass spectrometry is the definitive technique for determining the isotopic composition and purity of this compound. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with an electrospray ionization (ESI) source, allows for the accurate mass measurement of the molecular ion and its isotopologues. rsc.orgnih.gov
The analysis involves measuring the relative abundances of ions corresponding to the fully deuterated species (d₃), partially deuterated species (d₁, d₂), and the unlabeled compound (d₀). nih.gov The high resolving power of modern mass spectrometers can distinguish between these isotopologues based on their precise mass differences. researchgate.net From the relative intensities of these peaks, the isotopic enrichment (or isotopic purity) can be calculated with high accuracy. rsc.orgrsc.org
For Methyl Hydrazine-d3, the nominal mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ would increase by three units compared to its unlabeled counterpart. HR-MS provides the necessary precision to confirm this shift and resolve these species from one another. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, which can help to further confirm the location of the deuterium labels within the molecule's structure. nih.govresearchgate.net
Table 3: Theoretical Mass Data for Protonated Methyl Hydrazine Isotopologues
| Isotopologue Species | Formula | Nominal Mass [M] | Exact Mass of [M+H]⁺ |
|---|---|---|---|
| Unlabeled (d₀) | CH₃NHNH₂ | 46 | 47.0604 |
| d₁-species | CH₂DNHNH₂ | 47 | 48.0667 |
| d₂-species | CHD₂NHNH₂ | 48 | 49.0729 |
| d₃-species | CD₃NHNH₂ | 49 | 50.0792 |
Note: Analysis would be performed on the free base after appropriate sample preparation, as the sulfate salt is non-volatile.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from its unlabeled precursor, reaction byproducts, and other impurities, as well as for accurate quantification. Due to the high polarity and reactivity of hydrazines, direct analysis is often challenging, necessitating specialized chromatographic conditions or derivatization. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile and thermally labile compounds like this compound. Given that hydrazines lack a strong UV chromophore, detection often requires either derivatization to attach a UV-active or fluorescent tag, or the use of more universal detectors. chromatographyonline.comnih.gov
Reversed-phase HPLC is a common mode of separation. nih.gov For underivatized hydrazines, which are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, providing better retention. colab.ws When derivatization is employed, standard C18 columns are often sufficient for separating the resulting, more hydrophobic hydrazone products. nih.gov
Detection methods include:
UV-Vis Detection: Used after derivatization with a chromophoric reagent like salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde. nih.govresearchgate.net The derivatization shifts the absorbance to a longer wavelength (e.g., >400 nm), minimizing interference from matrix components. nih.gov
Fluorescence Detection (FLD): Offers high sensitivity and selectivity for derivatives formed with fluorogenic reagents like naphthalene-2,3-dialdehyde. researchgate.net
Electrochemical Detection (ED): Can detect underivatized hydrazines directly due to their ease of oxidation. cdc.gov
Mass Spectrometry (LC-MS/MS): Provides the highest selectivity and sensitivity, allowing for simultaneous quantification and confirmation of identity by monitoring specific mass transitions of the parent compound or its derivative. nih.govresearchgate.net
Table 4: Example HPLC Conditions for Hydrazine Analysis (Post-Derivatization)
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate) and organic solvent (e.g., acetonitrile, methanol) nih.govresearchgate.net |
| Flow Rate | ~1.0 mL/min |
| Detector | UV-Vis (e.g., 300-425 nm), FLD, or MS/MS |
Gas Chromatography (GC) is well-suited for analyzing volatile compounds. However, the direct GC analysis of polar and reactive compounds like methyl hydrazine is problematic due to poor peak shape and potential degradation on the column. iaea.org Therefore, analysis almost always involves a derivatization step to create a more volatile and stable derivative. oup.comresearchgate.net
Common detectors for the GC analysis of hydrazine derivatives include:
Flame Ionization Detector (FID): A universal detector for organic compounds, but it may lack the required sensitivity and selectivity for trace analysis. cdc.gov166.62.7
Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive to nitrogen-containing compounds, making it an excellent choice for analyzing hydrazines and their derivatives. cdc.govnih.gov The NPD provides a much stronger signal for nitrogenous compounds compared to hydrocarbons, reducing background interference. copernicus.org
Mass Spectrometry (GC-MS): Offers unparalleled selectivity and confident peak identification based on mass spectra. It is frequently used to analyze the hydrazone derivatives formed from reactions with ketones or aldehydes. oup.comtandfonline.com
Derivatization is a key strategy in the chromatographic analysis of methyl hydrazine, serving multiple purposes: it improves volatility and thermal stability for GC analysis, enhances chromatographic peak shape, and introduces a chromophore or fluorophore to significantly increase detection sensitivity in HPLC. chromatographyonline.comweber.hu
The most common derivatization reaction involves the condensation of the hydrazine's primary amine group with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. tandfonline.com
Common derivatizing agents include:
Aldehydes: Benzaldehyde (B42025), salicylaldehyde, p-tolualdehyde, and naphthalene-2,3-dialdehyde are frequently used. chromatographyonline.comnih.govnih.govresearchgate.net Aromatic aldehydes create derivatives with strong UV absorbance, ideal for HPLC-UV detection. chromatographyonline.com
Ketones: Acetone (B3395972) is a simple and effective reagent that forms a volatile hydrazone (acetone methylhydrazone), which is well-suited for GC analysis. oup.comresearchgate.net The reaction is often rapid and can be performed in situ. oup.com
Diketones: Reagents like acetylacetone (B45752) can also be used to form stable cyclic derivatives suitable for GC analysis. weber.hu
The choice of derivatizing agent depends on the chosen analytical platform (GC or HPLC) and the required sensitivity. weber.hu For instance, a simple acetone derivatization is sufficient for GC-MS or GC-NPD, while a reagent like naphthalene-2,3-dialdehyde is chosen for highly sensitive HPLC-FLD methods. researchgate.netoup.com
Table 5: Common Derivatizing Agents for Methyl Hydrazine Analysis
| Agent | Product | Analytical Technique |
|---|---|---|
| Acetone | Acetone methylhydrazone | GC-MS, GC-NPD, GC-FID oup.com |
| Salicylaldehyde | Salicylaldehyde methylhydrazone | HPLC-UV, LC-MS researchgate.net |
| p-Tolualdehyde | p-Tolualdehyde methylhydrazone | HPLC-MS/MS nih.gov |
| Naphthalene-2,3-dialdehyde | Fluorescent Benzo[f]isoindole derivative | HPLC-FLD researchgate.net |
Spectrophotometric Approaches in Quantitative Analytical Assessment (UV-Visible)
The quantitative analysis of hydrazine derivatives, including this compound, can be effectively performed using UV-Visible spectrophotometry. This technique relies on the principle that the analyte, either directly or after a chemical reaction to form a chromophore, absorbs light in the UV-Visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. For compounds like methylhydrazine, which may not have strong intrinsic absorbance in a convenient region of the UV-Vis spectrum, derivatization is a common strategy to enhance sensitivity and selectivity. researchgate.netmt.com
Indirect methods are also employed, which involve the reaction of the hydrazine derivative with an oxidizing agent. The decrease in the concentration of the oxidizing agent, which is typically a colored species, is then measured spectrophotometrically. scirp.org
Detailed Research Findings
Several spectrophotometric methods have been developed for the quantification of hydrazine and its derivatives. These methods often involve a derivatization step to produce a colored product with a distinct absorption maximum.
One widely used method involves the reaction of hydrazine compounds with p-dimethylaminobenzaldehyde (p-DAB). In an acidic medium, this reaction forms a yellow-colored azine complex, which can be quantified. researchgate.netmoca.net.ua For instance, hydrazine sulfate reacts with p-dimethylaminobenzaldehyde in an acidic environment to produce a yellow quinoid compound, with the color intensity being proportional to the hydrazine concentration, measured at a wavelength of 458 nm. mt.com A similar reaction principle is applied for determining methylhydrazine.
Another approach involves the use of 5-nitro-2-furaldehyde (B57684) as a derivatizing agent. This reagent reacts with hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) to form colored derivatives. The reaction conditions, such as pH, temperature, and reagent concentration, are optimized to ensure complete derivatization. For methylhydrazine, the resulting derivative exhibits a strong absorbance at a specific wavelength, allowing for its quantification with low detection limits. researchgate.net
Kinetic spectrophotometric methods have also been reported. These methods are based on the effect of hydrazine on the rate of a chemical reaction, where the change in absorbance of a reactant or product is monitored over time. For example, the inhibitory effect of hydrazine on the reaction between thionine (B1682319) and nitrite (B80452) in an acidic medium can be used for its determination by monitoring the decolorization of thionine at 602 nm. researchgate.net
A Chinese patent describes a method for analyzing methylhydrazine by reacting it with an iodine (I₂) aqueous solution. The absorbance is measured at a wavelength between 450 nm and 480 nm, specifically at a wavelength where the absorbance of the initial I₂ solution is 1.0. This method is noted for its simplicity and avoidance of interference. google.com
The table below summarizes various spectrophotometric methods developed for the determination of hydrazine and its derivatives, which are applicable to the analysis of this compound.
| Reagent/Method | Analyte(s) | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| p-Dimethylaminobenzaldehyde (p-DAB) | Hydrazine | 458 nm | 0-7 µg in 25 mL | Not Specified | researchgate.net |
| p-Dimethylaminobenzaldehyde (p-DAB) | Hydrazine | 460 nm | 0.05-10 ppb & 2.0-100.0 ppb | 0.05 ppb & 0.016 ppb | moca.net.ua |
| 5-Nitro-2-furaldehyde | Methylhydrazine | 420 nm | Not Specified | 3 µg/L | researchgate.net |
| Iodine (I₂) | Methylhydrazine | 450-480 nm | Not Specified | Not Specified | google.com |
| Potassium Permanganate | Hydrazine | 526 nm & 546 nm | 100 - 700 µg/ml | Not Specified | scirp.org |
| Vanillin | Hydrazine | 410 nm | 2–1500 ppb | 0.70 ppb | moca.net.ua |
| Picryl Chloride | Hydrazine | 494 nm or 530 nm | Up to 40 ppm | Not Specified | psu.edu |
| Iodate/N-(1-naphthyl)ethylenediamine | Hydrazine | 540 nm | 20-400 ng/mL | 3.1 ng/mL | koreascience.kr |
The molar absorptivity is a crucial parameter in spectrophotometric analysis, indicating the sensitivity of the method. For the reaction of hydrazine with p-DAB, a molar absorptivity of 8.1 x 10⁴ L mol⁻¹ cm⁻¹ has been reported. researchgate.net For the derivatization of methylhydrazine with 5-nitro-2-furaldehyde, the molar absorption coefficient at 420 nm is 14,400 L mol⁻¹ cm⁻¹. researchgate.net These high molar absorptivity values signify that these methods are highly sensitive for detecting low concentrations of the respective hydrazine compounds.
Mechanistic Investigations and Reaction Kinetics
Role of Isotopic Labeling in Probing Reaction Pathways and Intermediate Formation
Isotopic labeling is a powerful technique used to trace the journey of atoms and molecular fragments through a chemical reaction. science.govcore.ac.uk In the case of Methyl Hydrazine-d3 Sulfate (B86663), the deuterium (B1214612) atoms on the methyl group act as a "tag" that allows researchers to follow the fate of the methyl group. This is crucial for distinguishing between proposed reaction pathways and identifying transient intermediates.
The use of stable isotopes like deuterium (²H) is advantageous as it does not significantly alter the chemical properties of the molecule, meaning the reaction mechanism is generally unchanged from its non-labeled counterpart. core.ac.uk However, the mass difference is sufficient to be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
For example, in the oxidation of monomethylhydrazine, several products are possible. By using Methyl Hydrazine-d3 Sulfate, researchers can analyze the mass of the products to determine where the deuterated methyl group ends up. If a product contains the -CD₃ group, it confirms that this part of the molecule remained intact during that specific reaction pathway. This method has been effectively used to understand the photocatalytic degradation of organic compounds, where oxygen-18 isotopes traced the source of oxygen atoms in the final products. mdpi.com
Furthermore, isotopic labeling helps in the identification of reaction intermediates. In complex reactions, intermediates can be short-lived and difficult to isolate. By designing experiments that might trap these intermediates, the presence of the deuterium label can confirm their structure and origin from the initial this compound. This approach is analogous to how labeling has been used to elucidate the mechanisms of various organic reactions, including the formation of nitrile starting materials in industrial processes. researchgate.net
Determination and Interpretation of Kinetic Isotope Effects in Reactions Involving this compound
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally defined as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to the rate constant of the reaction with the heavy isotopologue (k_H). For deuterium labeling, this is k_H/k_D.
The primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy. core.ac.uk Therefore, breaking a C-D bond requires more energy and proceeds more slowly than breaking a C-H bond, resulting in a "normal" KIE (k_H/k_D > 1). The magnitude of the primary KIE can provide information about the transition state of the bond-breaking step. core.ac.uk
In reactions involving this compound, a primary KIE would be expected if a C-D bond is cleaved in the rate-limiting step. For instance, in an oxidation reaction that proceeds via hydrogen atom abstraction from the methyl group, a significant KIE would be observed. The study of KIEs has been instrumental in understanding complex biochemical reactions, such as those catalyzed by Cytochrome P450 enzymes. nih.gov For example, a large isotope effect of 10 was observed for the hydroxylation of a methyl group in one study, indicating a significant contribution of hydrogen tunneling. nih.gov
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs. For this compound, a secondary KIE might be observed if a reaction occurs at the hydrazine (B178648) moiety, but the hybridization of the methyl carbon changes during the transition state. For example, a change from sp³ to sp² hybridization at a carbon adjacent to the labeled site can lead to a small, normal SKIE. core.ac.uk
The table below illustrates hypothetical KIE values and their interpretation for reactions involving this compound.
| Reaction Type | Observed KIE (kH/kD) | Interpretation |
| Oxidation via H-atom abstraction from methyl group | ~ 2-7 | Normal primary KIE; C-D bond cleavage is part of the rate-determining step. core.ac.uk |
| Nucleophilic attack at the unsubstituted nitrogen | ~ 1.0 - 1.2 | Secondary KIE; indicates changes in the vibrational environment of the -CD₃ group in the transition state. wikipedia.org |
| Thermal decomposition not involving C-D cleavage | ~ 1 | No significant KIE; C-D bond is not broken or significantly perturbed in the rate-determining step. |
This table presents illustrative data based on established principles of kinetic isotope effects.
Elucidation of Catalytic Roles and Acid-Base Behavior within Reaction Mechanisms
The reactivity of this compound can be significantly influenced by catalysts and the acid-base properties of the reaction medium. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For hydrazine and its derivatives, various metals and metal oxides have been shown to be effective catalysts for decomposition and oxidation reactions. science.govresearchgate.net
For instance, studies on monomethylhydrazine have shown that the catalytic reactivity of different surfaces varies, with iron being more reactive than aluminum oxide, which is in turn more reactive than nickel or stainless steel for its oxidation. science.gov The mechanism often involves adsorption onto the catalyst surface, followed by oxidative dehydrogenation. science.gov In the context of this compound, catalysts could play a role in activating either the N-N bond, an N-H bond, or a C-D bond. Isotopic labeling would be invaluable in determining the site of catalytic action.
The acid-base behavior of this compound is also critical. Hydrazine itself is a weak base, capable of being protonated in acidic solutions to form hydrazinium (B103819) ions. Conversely, in the presence of a strong base, it can be deprotonated. science.gov The sulfate salt form implies that the hydrazine moiety is protonated. The specific reaction conditions dictate the dominant species in solution and, consequently, the reaction mechanism. For example, the catalytic dissociation of hydrazine is observed to follow different pathways in the presence of an acid versus a base. science.gov The presence of the electron-donating methyl group in methylhydrazine slightly increases its basicity compared to hydrazine. The deuteration of the methyl group is not expected to significantly alter the acid-base properties.
Comprehensive Analysis of Solvent Effects on Reaction Rates and Reaction Orders
The choice of solvent can have a profound impact on reaction rates and even alter the reaction mechanism. weebly.com Solvent effects arise from the differential solvation of the reactants and the transition state. Polar solvents, for example, are effective at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through such species. chemrxiv.org
For reactions involving this compound, the polarity, proticity (ability to donate a proton), and coordinating ability of the solvent are all important factors. A study on the acetylation of aniline (B41778) demonstrated that changing the solvent from diethylether to the more polar and protic acetic acid resulted in a significant increase in the reaction rate. researchgate.net This was attributed to the stabilization of the transition state by the acetic acid. researchgate.net Similarly, the hydrazinolysis of certain esters has been shown to proceed via different mechanisms depending on the solvent. researchgate.net
The table below summarizes the expected effects of different solvent types on a hypothetical reaction of this compound that involves a polar transition state.
| Solvent | Polarity | Hydrogen Bonding | Expected Relative Rate | Rationale |
| n-Hexane | Nonpolar | None | Very Slow | Poor solvation of polar reactants and transition state. |
| Diethyl Ether | Low | Acceptor | Slow | Limited stabilization of polar species. researchgate.net |
| Acetonitrile | Polar Aprotic | Acceptor | Moderate | Stabilizes polar transition states through dipole-dipole interactions. researchgate.net |
| Ethanol | Polar Protic | Donor/Acceptor | Fast | Strong stabilization of polar transition states through hydrogen bonding. google.com |
| Water | Very Polar | Donor/Acceptor | Very Fast | Excellent solvation of charged/polar species and transition states. canada.ca |
This table illustrates general trends in solvent effects on reaction rates based on established chemical principles.
The reaction order, which describes how the rate depends on the concentration of reactants, can also be influenced by the solvent. In some cases, the solvent may participate directly in the reaction mechanism (e.g., as a nucleophile in solvolysis), leading to a change in the observed rate law.
Studies of Product Formation and Decomposition Pathways
Understanding the products formed from the reaction or decomposition of this compound is essential for mapping out the reaction pathways. The thermal and catalytic decomposition of hydrazine and its derivatives has been studied extensively.
For hydrazine, decomposition can yield nitrogen, hydrogen, and ammonia, with the product distribution depending on temperature and the presence of catalysts. researchgate.netcanada.ca The decomposition of monomethylhydrazine (MMH) on various catalytic surfaces has been shown to produce major products such as methanol (B129727), methane (B114726), and methyldiazene. science.gov
In the case of this compound, the analysis of decomposition products would be particularly insightful. The presence of deuterated methane (CD₄) or deuterated methanol (CD₃OH) would confirm that the C-N bond is cleaved during decomposition. The detection of methyldiazene-d3 (CD₃N=NH) would point to a pathway involving dehydrogenation. science.gov
Studies on hydrazine have identified novel, low-energy decomposition pathways, including one that proceeds via an iminoammonium ylide isomer. nih.gov Another proposed mechanism for hydrazine decomposition involves a "dihydrogen catalysis" process leading to nitrogen and hydrogen gas. nih.gov Investigating whether similar pathways exist for this compound would be a key area of research, with the deuterium label serving as a clear probe for tracking the fate of the methyl group through these complex transformations.
| Precursor | Decomposition Condition | Major Products | Reference |
| Hydrazine | Catalytic (e.g., on Ir/CeO₂) | Nitrogen (N₂), Hydrogen (H₂), Ammonia (NH₃) | researchgate.net |
| Monomethylhydrazine | Catalytic Oxidation (e.g., on Fe, Al₂O₃) | Methanol (CH₃OH), Methane (CH₄), Methyldiazene (CH₃N=NH) | science.gov |
| Hydrazine | High Temperature (>232°C) | Nitrogen (N₂), Hydrogen (H₂), Ammonia (NH₃) | canada.ca |
Applications in Advanced Organic Synthesis and Drug Discovery
Utilization as a Labeled Reagent and Building Block in Complex Molecule Construction
Methyl Hydrazine-d3 Sulfate (B86663) is a valuable tool in organic synthesis, primarily functioning as an isotopically labeled building block. theclinivex.com As a "labelled substituted hydrazine (B178648)," its deuterated methyl group (CD3) allows chemists to track the molecule's fate through complex reaction sequences or metabolic pathways using techniques like mass spectrometry or NMR spectroscopy. musechem.com
In its role as a building block, the compound provides a methylhydrazine moiety where the methyl group is protected from metabolic degradation at the carbon-hydrogen bonds. This makes it a critical starting material for constructing more elaborate molecular architectures, particularly nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals. theclinivex.comckisotopes.com The stability of the C-D bond compared to the C-H bond is a key feature exploited in its applications. musechem.com
Role in the Synthesis of Deuterated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The primary utility of Methyl Hydrazine-d3 Sulfate in the pharmaceutical industry is in the synthesis of deuterated drug candidates. ckisotopes.com Deuteration can improve a drug's pharmacokinetic profile, potentially leading to enhanced metabolic stability, increased half-life, and reduced formation of unwanted metabolites. nih.govresearchgate.netresearchgate.net
A significant application of this compound is in the preparation of pyrazole-3-carboxamide derivatives, which have been identified as potent 5-HT2B receptor antagonists. theclinivex.com The synthesis involves a cyclocondensation reaction where the methylhydrazine moiety reacts with a suitable 1,3-difunctional compound to form the core pyrazole (B372694) ring. nih.gov The deuterated methyl group becomes an integral part of the final heterocyclic structure. This process is a common strategy for creating pyrazole-based compounds in medicinal chemistry. nih.govresearchgate.netorganic-chemistry.org
Table 1: Application in Pyrazole Synthesis
| Reagent | Product Class | Therapeutic Target |
|---|
While specific documentation detailing the use of this compound in the synthesis of deuterated Fazolintans was not identified in the reviewed literature, its application for creating structurally related deuterated heterocyclic compounds is well-established. The synthesis of complex nitrogen-containing molecules often relies on foundational building blocks like substituted hydrazines.
The development of targeted kinase inhibitors for autoimmune diseases has provided another crucial application for deuterated building blocks. Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key target for treating conditions like psoriasis and inflammatory bowel disease. nih.gov
Researchers have designed and synthesized novel TYK2 inhibitors featuring an N-(methyl-d3)pyridazine-3-carboxamide skeleton. nih.gov One such compound, designated as 30 in a study, demonstrated superior inhibitory potency against STAT3 phosphorylation compared to the clinical candidate deucravacitinib (B606291). nih.gov Deucravacitinib itself is a pioneering deuterated drug that selectively binds to the TYK2 pseudokinase (JH2) domain, achieving high selectivity over other JAK family members. researchgate.netnih.gov The incorporation of the trideuteriomethyl group, facilitated by reagents like this compound, is critical for enhancing the metabolic stability of these inhibitors, contributing to their favorable pharmacokinetic properties. nih.gov
Table 2: Research Findings on a Novel Deuterated TYK2 Inhibitor
| Compound | Target | Mechanism | Key Finding |
|---|
| Compound 30 (N-(methyl-d3)pyridazine-3-carboxamide derivative) | TYK2 (Tyrosine Kinase 2) | Binds to pseudokinase (JH2) domain | Showed more potent inhibition of STAT3 phosphorylation than deucravacitinib and was effective in preclinical models of autoimmune disease. nih.gov |
Deuterium (B1214612) Incorporation for Modulation of Pharmacological Profiles (Conceptual Framework)
The substitution of hydrogen with deuterium is a subtle structural modification that can have profound effects on a molecule's biological activity. researchgate.net This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making it more resistant to enzymatic cleavage. nih.gov However, the influence of deuteration can extend beyond metabolism to affect drug-target interactions directly.
Studies on histamine (B1213489) receptor ligands have shown that deuteration can change binding affinities. plos.org For instance, replacing the aqueous environment with deuterium oxide (D₂O) significantly increased the binding affinity (pIC₅₀) of histamine for the H2 receptor, while decreasing it for 2-methylhistamine. plos.orgnih.gov This phenomenon can be rationalized by the altered strength of hydrogen bonding upon deuteration, known as the Ubbelohde effect. plos.org The complex balance of interactions between the ligand, the receptor, and the surrounding water molecules means that deuteration can either increase or decrease binding affinity, providing a tool for fine-tuning a drug's pharmacological profile. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fazolintan |
| Deucravacitinib |
| Histamine |
| 2-methylhistamine |
| Pyrazole-3-carboxamide |
Applications as Analytical Probes in Biological Systems and Biochemical Pathways
The application of this compound as a direct analytical probe in biological systems is not extensively documented in scientific literature. However, its isotopic labeling provides a strong basis for its potential use in specific analytical and research contexts, primarily as an internal standard in mass spectrometry-based analytical methods and in metabolic pathway elucidation.
Internal Standard in Mass Spectrometry:
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), isotopically labeled compounds are considered the gold standard for internal standards. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of the analyte of interest.
This compound can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, methylhydrazine, or its metabolites in biological matrices such as blood, urine, or tissue samples. Because the deuterated form is chemically identical to the non-deuterated form, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise correction of any sample loss during preparation and variations in instrument response, leading to highly accurate and reliable quantification.
| Analytical Technique | Potential Application of this compound | Principle |
| LC-MS/MS | Internal Standard for Methylhydrazine Quantification | Co-elution with analyte, distinct m/z for accurate ratiometric measurement. |
| GC-MS | Internal Standard for Methylhydrazine Quantification | Similar chromatographic behavior and fragmentation, distinct mass for precise quantification. |
This table outlines the potential applications of this compound as an internal standard in common analytical techniques.
Probing Biochemical Pathways:
The deuterium label in this compound can be a valuable tool for investigating the metabolic pathways of methylhydrazine and related compounds. The kinetic isotope effect associated with the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can provide insights into the rate-limiting steps of metabolic reactions.
Theoretical and Computational Studies of Methyl Hydrazine D3 Sulfate
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule at the atomic level. For Methyl Hydrazine-d3 Sulfate (B86663), these calculations would provide a detailed picture of its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.
High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with a suitable basis set like aug-cc-pVTZ, would be employed to obtain highly accurate geometric parameters. researchgate.netacs.org These calculations would yield precise bond lengths, bond angles, and dihedral angles for the deuterated methyl hydrazine (B178648) cation.
The electronic properties of the molecule, such as the dipole moment, polarizability, and the distribution of electron density, can be elucidated through these calculations. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial charges on each atom, offering insights into the effects of the deuterium (B1214612) substitution on the electronic structure.
Frontier Molecular Orbital (FMO) theory is a key component in understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and its propensity to participate in chemical reactions. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of a Hypothetical Methyl Hydrazine-d3 Cation
| Property | Calculated Value |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
| Dipole Moment | (Value in Debye) |
| Mulliken Charge on N1 | (Value in a.u.) |
| Mulliken Charge on N2 | (Value in a.u.) |
| Mulliken Charge on C | (Value in a.u.) |
| Mulliken Charge on D | (Average value in a.u.) |
| Mulliken Charge on H | (Average value in a.u.) |
| (Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations for Methyl Hydrazine-d3 Sulfate.) |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. nanochemres.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be instrumental in mapping out potential reaction pathways. nanochemres.org
These studies would focus on identifying the transition state structures, which are the energetic maxima along a reaction coordinate, and the intermediates that may be formed. By calculating the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathways can be determined. For instance, in the context of decomposition or oxidation reactions, DFT could be used to explore the breaking of N-N, N-H, or C-N bonds.
Isotopic labeling, as in the case of this compound, is a valuable technique in experimental studies of reaction mechanisms. DFT calculations can complement these experiments by predicting how the presence of deuterium atoms influences the reaction rates and pathways.
Computational Modeling of Isotopic Effects and Vibrational Frequencies
The substitution of hydrogen with deuterium in the methyl group of this compound introduces isotopic effects that can be precisely modeled using computational methods. The primary effect of this substitution is the change in the vibrational frequencies of the molecule.
By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical vibrational spectrum (Infrared and Raman) can be generated. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and to understand the changes induced by deuteration. The C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium. This shift is a key signature that can be used to identify the deuterated compound.
Beyond simple frequency shifts, computational modeling can also predict kinetic isotope effects (KIEs). The KIE is the ratio of the rate of a reaction for the non-deuterated species to the rate for the deuterated species. By calculating the zero-point vibrational energies (ZPVEs) of the reactants and transition states for both isotopologues, the KIE can be estimated, providing deep insights into the reaction mechanism.
Table 2: Comparison of Calculated Vibrational Frequencies for a Hypothetical Methyl Hydrazine Cation and its d3-Isotopologue
| Vibrational Mode | CH3NHNH3+ (cm-1) | CD3NHNH3+ (cm-1) |
| C-H/C-D Symmetric Stretch | (Value) | (Value) |
| C-H/C-D Asymmetric Stretch | (Value) | (Value) |
| CH3/CD3 Symmetric Bend | (Value) | (Value) |
| CH3/CD3 Asymmetric Bend | (Value) | (Value) |
| N-N Stretch | (Value) | (Value) |
| N-H Stretch | (Value) | (Value) |
| (Note: The values in this table are illustrative and represent the expected trends upon deuteration. Specific calculations are required for accurate frequency predictions.) |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are essential for understanding the behavior of a substance in a condensed phase, such as in solution. For this compound, MD simulations would be used to study its interactions with solvent molecules and other ions.
In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This allows for the exploration of the conformational landscape of the Methyl Hydrazine-d3 cation and the structure of the surrounding solvent shell. The simulations would reveal the nature of intermolecular forces, such as hydrogen bonding between the hydrazine moiety and solvent molecules (e.g., water).
By analyzing the trajectories of the atoms, various properties can be calculated, including radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. This provides a detailed picture of the solvation structure. Furthermore, MD simulations can be used to compute transport properties like diffusion coefficients and to understand how the deuterated methyl group influences the dynamics and interactions within the solution.
Future Research Directions and Emerging Areas
Development of Novel and Green Synthetic Routes with Enhanced Atom Economy and Selectivity
Emerging research points toward innovative and greener protocols. One promising approach is the use of mechanosynthesis, employing simple grinding techniques with a mortar and pestle, often eliminating the need for solvents. tandfonline.com For instance, L-proline has been used as an efficient and environmentally benign organocatalyst for the synthesis of benzil (B1666583) bis-hydrazones under solvent-free conditions. tandfonline.com Another key area is the application of alternative energy sources. Microwave-assisted synthesis has demonstrated remarkable efficiency gains over conventional heating methods for producing hydrazides and related heterocyclic compounds. scispace.com This technique drastically reduces reaction times (from hours to minutes), lowers energy consumption, and improves key green chemistry metrics. scispace.com
The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste from intermediate purification steps. These strategies align with the green chemistry principles of shorter syntheses and designing for energy efficiency. um-palembang.ac.id
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Hydrazide Derivatives
| Metric | Conventional Method (Reflux) | Green Method (Microwave) | Advantage of Green Method |
|---|---|---|---|
| Overall Yield | 73.0-94.0% | 95.0-99.2% | 5.2-24.5% increase in productivity scispace.com |
| Heating Time | 3-9 hours | 4-10 minutes | 40-90 times faster scispace.com |
| Energy Consumption | High | Very Low (0.02-0.13 KWh) | ~105-300 times less energy used scispace.com |
| E-Factor | 4.8 | 0.2 | 24 times less waste generated scispace.com |
| Atom Economy (%) | 69.16% | 83.64% | Higher efficiency of atom incorporation scispace.com |
| Solvent Use | Required | Often absent or reduced | Reduces volatile organic compounds scispace.com |
Exploration of Undiscovered Catalytic Applications for Deuterated Hydrazines
The presence of deuterium (B1214612) in Methyl Hydrazine-d3 Sulfate (B86663) makes it an intriguing substrate for catalytic research. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of this bond is slower. This effect is a powerful tool for elucidating reaction mechanisms.
Studies on the catalytic decomposition of hydrazine (B178648) versus deuterohydrazine at a platinum surface have already demonstrated a notable KIE, confirming that the splitting of the N-H (or N-D) bond is integral to the reaction kinetics. iaea.org This principle can be extended to catalysts involving methylhydrazines. For example, palladium-catalyzed C-N coupling reactions to form aryl hydrazines have been investigated using deuterated hydrazine, with the observed KIE providing crucial insights into the rate-limiting step of the catalytic cycle. escholarship.org
Future research is expected to explore the use of deuterated hydrazines in novel catalytic systems. One such area is nickel-catalyzed dehydrogenative coupling reactions between alcohols and hydrazines, which proceed via N-N bond cleavage. acs.org Employing a substrate like Methyl Hydrazine-d3 Sulfate in such systems could help to fine-tune reaction pathways and selectivities. Furthermore, catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to be effective for both the reduction of hydrazides and the α-deuteration of certain carbonyl compounds using D₂O, highlighting the expanding toolkit for site-selective deuterium incorporation and catalysis. bohrium.com
Integration of Advanced Spectroscopic Techniques for Real-Time, In-Situ Monitoring of Reactions
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. The development of advanced spectroscopic techniques that allow for real-time, in-situ monitoring is revolutionizing this field. Instead of relying on endpoint analysis, researchers can now observe reactions as they happen.
Spectroelectrochemistry is a powerful example, combining electrochemical methods with spectroscopy (such as UV-Vis, infrared, or electron paramagnetic resonance) to simultaneously track charge transfer processes and identify the chemical species involved. oldcitypublishing.com This is particularly relevant for reactions involving redox-active species like hydrazines. For instance, potential-induced changes in the IR spectra of reaction solutions can be monitored to identify transient intermediates at low concentrations. oldcitypublishing.com
Surface-Enhanced Raman Spectroscopy (SERS) offers another avenue, providing superb sensitivity for detecting trace amounts of analytes. acs.org A SERS-based strategy has been developed for the ultrasensitive detection of hydrazine, where a probe molecule reacts with hydrazine to form a product with a strong Raman signal. acs.org This approach could be adapted for real-time monitoring of reactions involving this compound. Other methods, such as in-situ derivatization coupled with thermal desorption gas chromatography-mass spectrometry (TD-GC-MS), are also being developed for the sensitive analysis of methylhydrazine and its transformation products in complex matrices. researchgate.net
Expanding Applications in Targeted Drug Delivery Systems and Biomarker Development
The strategic incorporation of deuterium into drug molecules is a rapidly growing field in medicinal chemistry. nih.gov The "deuterium switch" involves replacing hydrogen with deuterium at specific metabolic sites within a drug molecule. nih.gov This seemingly minor change can have a profound impact on the drug's pharmacokinetic profile due to the kinetic isotope effect, which can slow down metabolism by enzymes like cytochrome P450. nih.govdovepress.com
Deuteration can lead to several therapeutic advantages:
Improved Safety: By slowing metabolism at a specific site, deuteration can reduce the formation of toxic or reactive metabolites. dovepress.comnih.gov
Metabolic Shunting: Deuteration can redirect metabolism away from a particular pathway, altering the drug's metabolic profile in a favorable way. nih.gov
Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies these benefits. nih.govdovepress.com Future research will undoubtedly explore the creation of novel deuterated compounds, moving beyond simple analogues of existing drugs. nih.gov Beyond direct therapeutic use, deuterated compounds like this compound are invaluable as internal standards in mass spectrometry-based assays. nih.govacs.org Their use is critical for the accurate quantification of drug candidates and their metabolites, as well as for endogenous biomarkers in complex biological samples. nih.govresolvemass.ca Furthermore, emerging research into deuterated polymers for creating targeted and controlled-release drug delivery systems promises to enhance therapeutic efficacy while minimizing side effects. resolvemass.ca
Table 2: Potential Advantages of Deuteration in Drug Development
| Advantage | Mechanism | Outcome | Reference(s) |
|---|---|---|---|
| Increased Safety | Reduced formation of toxic or reactive metabolites via slower C-D bond cleavage. | Lower toxicity profile. | dovepress.comnih.govacs.org |
| Improved Tolerability | Reduced systemic clearance, leading to increased half-life. | More constant plasma concentration, allowing for lower/less frequent dosing. | nih.gov |
| Higher Bioavailability | Reduced "first-pass" metabolism in the liver. | Higher concentration of the active drug reaches systemic circulation. | nih.govacs.org |
| Enhanced Efficacy | Increased drug exposure (AUC) at the target site. | Potentially improved therapeutic effect. | nih.govdovepress.com |
Synergistic Research with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of chemical synthesis is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). ulisboa.pt These data-driven tools are transforming chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the planning of synthetic routes with unprecedented speed and accuracy. ijsea.comresearchgate.net
ML models, including neural networks and graph neural networks (GNNs), can be trained on vast datasets of known chemical reactions. ijsea.com These models learn the intricate relationships between reactants, reagents, conditions, and outcomes. They can then be used to:
Predict Reaction Outcomes: Forecast the likely products and yields for a novel set of reactants. rjptonline.org
Recommend Optimal Conditions: Suggest the ideal solvent, temperature, and catalyst for a desired transformation, minimizing the need for extensive trial-and-error experimentation. beilstein-journals.org
Plan Synthetic Pathways: Propose efficient multi-step routes to synthesize a target molecule, including complex structures like deuterated compounds. researchgate.net
The synergy between AI and automated robotic platforms is giving rise to "self-driving" or "closed-loop" laboratories that can autonomously design, execute, and analyze experiments, significantly accelerating the discovery and development of new molecules and materials. beilstein-journals.org A key challenge remains the need for large, high-quality, and standardized datasets to train robust and reliable AI models. rjptonline.org As these databases grow, the predictive power of AI in chemistry will continue to expand, guiding the synthesis of specialized molecules like this compound with greater efficiency and precision.
Compound Information
Table 3: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | CH₅D₃N₂O₄S |
| Methylhydrazine | CH₆N₂ |
| Hydrazine | N₂H₄ |
| L-proline | C₅H₉NO₂ |
| Tris(pentafluorophenyl)borane | C₁₈BF₁₅ |
| Deutetrabenazine | C₁₉H₂₁D₆NO₃ |
| Benzaldehyde (B42025) | C₇H₆O |
| Carbon tetrabromide | CBr₄ |
| Triphenylphosphine (B44618) | C₁₈H₁₅P |
| Dichloromethane | CH₂Cl₂ |
| Ethanol | C₂H₆O |
| Citric acid | C₆H₈O₇ |
| Acetic acid | C₂H₄O₂ |
| Isatin | C₈H₅NO₂ |
| Ampicillin | C₁₆H₁₉N₃O₄S |
| Gentamicin | C₂₁H₄₃N₅O₇ |
Q & A
Q. What safety protocols are critical when handling Methyl Hydrazine-d3 Sulfate in laboratory settings?
this compound, like its non-deuterated counterpart, poses significant health risks. Exposure should be minimized through strict adherence to:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin absorption and eye contact .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or vapors .
- Carcinogenicity : Treat it as a potential human carcinogen, with no safe exposure threshold established. Implement institutional biosafety committee (IBC) guidelines for carcinogen handling .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services .
Q. How is this compound synthesized, and what purity validation methods are recommended?
- Synthesis : Deuterated hydrazine derivatives are typically prepared via isotopic exchange or direct sulfation of deuterated methylhydrazine. For example, hydrazine sulfate analogs are synthesized by reacting hydrazine hydrate with sulfuric acid under controlled conditions . Adaptations for deuterated versions involve deuterium oxide (D₂O) or deuterated sulfuric acid .
- Purity validation : Use nuclear magnetic resonance (NMR) to confirm deuteration efficiency (>99% D-atom incorporation) and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%) .
Q. Which analytical techniques are optimal for characterizing this compound and its derivatives?
- Spectroscopy : Fourier-transform infrared (FTIR) for functional group analysis (e.g., S=O stretching at ~1050 cm⁻¹) and mass spectrometry (MS) for isotopic pattern confirmation .
- Thermal analysis : Thermogravimetric analysis (TGA) to study decomposition profiles, particularly for metal-hydrazine complexes (e.g., mass loss steps at 150–250°C indicating ligand dissociation) .
Q. What storage conditions ensure the stability of this compound?
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or isotopic exchange.
- Monitor degradation via periodic NMR/HPLC checks, as prolonged storage may increase hazardous byproducts (e.g., hydrazine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during metal-hydrazine complex synthesis using this compound?
- Variable factors : pH (optimum ~4–6), stoichiometry (e.g., M²⁺:hydrazine ratio of 1:2), and solvent polarity significantly impact yield .
- Troubleshooting : Compare spectral data (e.g., UV-Vis absorption peaks for Co²⁺ complexes at 510 nm) across batches to identify impurities or incomplete ligand coordination .
Q. What isotopic effects arise when using this compound in kinetic studies of nucleophilic substitution reactions?
- Deuterium kinetic isotope effects (KIE) : Expect reduced reaction rates (kH/kD > 1) due to stronger C-D bonds. For example, in SN2 mechanisms, KIE values of ~2–3 are typical, affecting activation energy calculations .
- Applications : Use deuterated analogs to trace reaction pathways in mass spectrometry or isotope dilution assays .
Q. What role does this compound play in synthesizing sulfite hydrazine metal complexes, and how does deuteration influence their properties?
- Synthesis : React (N₂H₅)₂SO₃·H₂O (hydrazinium sulfite) with transition metals (e.g., Fe²⁺, Co²⁺) to form [MSO₃·xN₂H₄·yH₂O]. Deuteration alters ligand lability and thermal stability .
- Deuteration effects : Deuterated ligands may enhance crystallinity (XRD data) and shift thermal decomposition thresholds by 10–15°C due to stronger hydrogen/deuterium bonds .
Q. How does this compound stability vary under extreme pH or temperature conditions in aqueous solutions?
- pH dependency : Below pH 3, protonation accelerates hydrolysis to methylhydrazine and sulfate ions. Above pH 9, deprotonation leads to oxidative degradation .
- Thermal stability : Decomposes above 200°C, releasing SO₃ and deuterated hydrazine vapors. Monitor via TGA-DSC coupled with evolved gas analysis (EGA) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
